(R,R)-DACH-naphthyl Trost ligand

Asymmetric Catalysis Palladium-Catalyzed AAA Enantioselective Synthesis

Substituting Trost ligand variants without empirical validation risks complete reaction failure. The (R,R)-DACH-naphthyl Trost ligand features a rigid DACH backbone with two 2-diphenylphosphino-1-naphthoyl groups, creating a deeper chiral pocket than the phenyl analog. • Achieves up to 97% ee in Pd-catalyzed cascade reactions for polycyclic frameworks • Outperforms phenyl analog (89% ee) with sterically encumbered substrates • Rapid optical rotation QC ([α]20/D +69.0°) prevents cross-contamination Supplied as white to off-white powder at 95% purity. Store under argon at 2-8°C.

Molecular Formula C52H44N2O2P2
Molecular Weight 790.9 g/mol
CAS No. 174810-09-4
Cat. No. B068366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-DACH-naphthyl Trost ligand
CAS174810-09-4
Molecular FormulaC52H44N2O2P2
Molecular Weight790.9 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9
InChIInChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m1/s1
InChIKeyVXFKMKXTPXVEMU-AWSIMMLFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R)-DACH-naphthyl Trost Ligand (CAS 174810-09-4): A C2-Symmetric Chiral Diphosphine for Asymmetric Allylic Alkylation Procurement


(R,R)-DACH-naphthyl Trost ligand (CAS 174810-09-4) is a C2-symmetric chiral diphosphine ligand developed by Barry Trost and coworkers for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions [1]. It features a trans-1,2-diaminocyclohexane (DACH) backbone with two 2-diphenylphosphino-1-naphthoyl substituents, providing a rigid chiral pocket around the palladium center [2]. The ligand is commercially available as a white to off-white powder with a melting point of 224-231 °C and an optical rotation of [α]20/D +69.0° (c = 1, methanol) .

Why Generic Substitution Fails for (R,R)-DACH-naphthyl Trost Ligand (CAS 174810-09-4) in Asymmetric Catalysis


Within the Trost ligand family, subtle variations in the aromatic substituent (phenyl, naphthyl, pyridyl) profoundly alter the steric and electronic environment of the palladium center, leading to dramatic differences in catalytic activity, enantioselectivity, and substrate tolerance [1]. A ligand that performs excellently with one substrate class may completely fail with another, as demonstrated by the complete loss of activity observed when substituting a naphthyl-containing Trost ligand for a phenyl analog under identical conditions [2]. Generic substitution without empirical validation therefore carries a high risk of reaction failure, wasted resources, and irreproducible results.

Quantitative Comparative Evidence for (R,R)-DACH-naphthyl Trost Ligand (CAS 174810-09-4) Selection in Procurement


Superior Enantioselectivity in Polycyclic Carbocycle Construction: (R,R)-DACH-naphthyl vs. (R,R)-DACH-phenyl Trost Ligand

In an alkynylation–allylation–cyclization cascade for polycyclic carbocycle synthesis, the (R,R)-DACH-naphthyl Trost ligand delivered products with up to 97% enantiomeric excess (ee) [1]. Under optimized conditions using the same substrate class, the (R,R)-DACH-phenyl Trost ligand afforded only 89% ee [2]. This represents an 8 percentage-point improvement in enantioselectivity, a meaningful gain for applications requiring high optical purity.

Asymmetric Catalysis Palladium-Catalyzed AAA Enantioselective Synthesis

Differentiated Optical Rotation: A Rapid Identity and Enantiopurity Check for (R,R)-DACH-naphthyl Trost Ligand

The (R,R)-DACH-naphthyl Trost ligand exhibits a specific optical rotation of [α]20/D +69.0° (c = 1, methanol) . In contrast, the (R,R)-DACH-phenyl Trost ligand displays a substantially higher rotation of [α]20/D +131° under identical conditions , while the (S,S)-enantiomer of the naphthyl ligand rotates at [α]20/D -66.0° . These distinct and non-overlapping values enable rapid, nondestructive verification of both identity and enantiopurity upon receipt.

Chiral Ligand Procurement Quality Control Enantiopurity Verification

Enhanced Steric Bulk for Sterically Demanding Substrates: Class-Level Inference from Comparative Ligand Screening

The naphthyl substituents in the (R,R)-DACH-naphthyl Trost ligand provide greater steric bulk compared to the phenyl groups in the standard (R,R)-DACH-phenyl Trost ligand [1]. This increased steric demand translates into improved enantioselectivity for sterically hindered substrates, such as di-ortho-substituted aryl groups and bulky naphthyl-containing reactants [2]. While direct head-to-head data for the (R,R) enantiomer is limited, the principle is consistently observed across the Trost ligand family: naphthyl-substituted ligands outperform phenyl analogs in reactions involving sterically encumbered substrates.

Ligand Design Steric Effects Substrate Scope

Vendor-Supplied Purity Benchmarking: 95% Assay as Procurement Quality Baseline

Commercial (R,R)-DACH-naphthyl Trost ligand is consistently supplied with a minimum assay of 95% by HPLC, as verified by major vendors . This purity level is comparable to the 95% specification for the (R,R)-DACH-phenyl Trost ligand and the (S,S)-DACH-naphthyl Trost ligand , establishing a consistent quality benchmark across the Trost ligand portfolio. The melting point of 224-231 °C provides an additional rapid purity check upon receipt .

Chiral Ligand Quality Procurement Specifications Purity Assurance

Procurement-Driven Application Scenarios for (R,R)-DACH-naphthyl Trost Ligand (CAS 174810-09-4)


Enantioselective Synthesis of Polycyclic Carbocycles and Natural Product Scaffolds

The (R,R)-DACH-naphthyl Trost ligand is the preferred choice for constructing complex polycyclic frameworks via Pd-catalyzed cascade reactions, where it achieves enantioselectivities up to 97% ee—significantly outperforming the phenyl analog (89% ee) in related transformations [1]. This ligand is particularly well-suited for total synthesis campaigns targeting natural products that contain remote stereocenters or sterically congested carbocyclic cores [2].

Asymmetric Allylic Alkylation with Sterically Demanding Substrates

When the substrate contains bulky aryl groups (e.g., di-ortho-substituted phenyls or naphthyl moieties), the (R,R)-DACH-naphthyl Trost ligand provides the necessary steric environment to achieve high enantioselectivity [1]. The naphthyl substituents on the ligand create a deeper chiral pocket that accommodates and orients sterically encumbered reactants more effectively than the phenyl-substituted Trost ligand [2]. This scenario is common in medicinal chemistry programs where structural diversity and high optical purity are paramount.

Quality Control and Identity Verification in Ligand Inventory Management

The unique optical rotation of [α]20/D +69.0° distinguishes (R,R)-DACH-naphthyl Trost ligand from its phenyl analog (+131°) and its (S,S)-enantiomer (-66.0°) [1]. This property enables a rapid, nondestructive polarimetric check to confirm the correct ligand and enantiomer has been received, reducing the risk of cross-contamination or mislabeling in laboratory or pilot-plant settings [2]. This is especially valuable when multiple Trost ligand variants are stored and used within the same facility.

Benchmarking and Method Development for New Asymmetric Allylic Alkylation Protocols

Due to its well-documented performance and commercial availability at a standardized 95% purity, (R,R)-DACH-naphthyl Trost ligand serves as an excellent benchmark for developing and validating new Pd-catalyzed AAA methods [1]. Its consistent quality and established reactivity profile allow researchers to calibrate new catalytic systems and compare the performance of novel ligands against a proven industry standard [2].

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